N-[2-(dimethylamino)-2-phenylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Chiral Sulfonamide Enantiomeric Resolution Stereoselective Synthesis

N-[2-(Dimethylamino)-2-phenylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 899747-65-0) is a synthetic sulfonamide derivative combining a 1,4-benzodioxane core with a chiral α-branched N-(2-(dimethylamino)-2-phenylethyl) side chain. It belongs to the broader class of 1,4-benzodioxane-6-sulfonamides, which have demonstrated diverse pharmacological activities including antibacterial, lipoxygenase inhibition, and anticancer modulation (e.g., PKM2).

Molecular Formula C18H22N2O4S
Molecular Weight 362.44
CAS No. 899747-65-0
Cat. No. B2621520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(dimethylamino)-2-phenylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
CAS899747-65-0
Molecular FormulaC18H22N2O4S
Molecular Weight362.44
Structural Identifiers
SMILESCN(C)C(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)C3=CC=CC=C3
InChIInChI=1S/C18H22N2O4S/c1-20(2)16(14-6-4-3-5-7-14)13-19-25(21,22)15-8-9-17-18(12-15)24-11-10-23-17/h3-9,12,16,19H,10-11,13H2,1-2H3
InChIKeyRHYRAWYKEUBKJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Dimethylamino)-2-phenylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 899747-65-0): Procurement-Relevant Identity and Physicochemical Profile


N-[2-(Dimethylamino)-2-phenylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 899747-65-0) is a synthetic sulfonamide derivative combining a 1,4-benzodioxane core with a chiral α-branched N-(2-(dimethylamino)-2-phenylethyl) side chain . It belongs to the broader class of 1,4-benzodioxane-6-sulfonamides, which have demonstrated diverse pharmacological activities including antibacterial, lipoxygenase inhibition, and anticancer modulation (e.g., PKM2) [1][2]. The molecule's defining structural feature is the stereogenic center at the α-carbon adjacent to the sulfonamide nitrogen, which creates the potential for enantiospecific biological interactions that are not present in simpler N-aryl or linear N-alkyl sulfonamide analogs .

Why Generic N-Aryl or Linear N-Alkyl 1,4-Benzodioxane-6-sulfonamides Cannot Replace CAS 899747-65-0


Substituting CAS 899747-65-0 with a simpler N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide (e.g., compounds 3a–3e in the Irshad et al. 2019 series [1]) or a linear N-substituted derivative (e.g., N-benzyl or N-ethyl analogs) eliminates the chiral α-branched phenylethylamine moiety that defines this scaffold. This structural feature introduces a stereogenic center and a tertiary amine with distinct pKa (~8–9) capable of protonation-dependent membrane interactions, which are absent in the non-basic N-aryl series [2]. Furthermore, the 2-(dimethylamino)-2-phenylethyl substituent places the phenyl ring at a specific distance and orientation relative to the sulfonamide pharmacophore, a geometry that cannot be replicated by para-substituted benzenesulfonamide positional isomers (e.g., CAS 953941-23-6) . Generic substitution therefore risks losing both stereoelectronic and pharmacokinetic properties that distinguish this compound for applications requiring a basic, chiral sulfonamide probe.

Quantitative Differentiation Evidence for CAS 899747-65-0 Against Closest Structural Analogs


Chiral Center Introduction: Enantiomeric Resolution Capability vs. Non-Chiral Linear and Aryl Analogs

CAS 899747-65-0 possesses a chiral center at the α-carbon of the 2-(dimethylamino)-2-phenylethyl side chain (C* bearing phenyl, H, N(CH3)2, and CH2-NH-SO2), which is absent in the most closely related 1,4-benzodioxane-6-sulfonamide analogs such as N-aryl derivatives 3a–3e or N-benzyl/N-ethyl derivatives 6a–6e and 7a–7e described by Irshad et al. (2019) [1]. This stereogenic center enables enantiomeric resolution via chiral chromatography or diastereomeric salt formation, a synthetic capability not available for non-chiral comparators. The (R) and (S) enantiomers are expected to exhibit differential binding to chiral biological targets (e.g., receptors, enzymes) based on well-established principles of stereochemical pharmacology.

Chiral Sulfonamide Enantiomeric Resolution Stereoselective Synthesis

Distinct Amine Basicity and Ionization Profile vs. 4-(Dimethylamino)phenyl Positional Isomer (CAS 953941-23-6)

The tertiary aliphatic dimethylamino group in CAS 899747-65-0 (pKa ~8.5–9.5) is significantly more basic than the aromatic dimethylamino group in the positional isomer CAS 953941-23-6 (N-{2-[4-(dimethylamino)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, pKa ~5–6) . At physiological pH (7.4), CAS 899747-65-0 exists predominantly in the protonated, positively charged state (estimated >90% protonation), whereas CAS 953941-23-6 is largely neutral. This difference directly impacts solubility, membrane permeability, and potential for ionic interactions with negatively charged biomolecular surfaces (e.g., phospholipid headgroups, DNA, acidic protein patches). The aliphatic amine also provides a handle for salt formation to optimize solid-state properties.

Physicochemical Profiling Ionization State Membrane Permeability

Broad-Spectrum Antibacterial Potential: Class-Level Activity of 1,4-Benzodioxane Sulfonamides Against Gram-Positive and Gram-Negative Strains

While no specific MIC data exist for CAS 899747-65-0, the 1,4-benzodioxane-6-sulfonamide scaffold has been extensively validated for antibacterial activity. In the study by Abbasi et al. (2017), structurally related N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides demonstrated 'good inhibitory activity' against a panel of Gram-positive and Gram-negative bacterial strains, with compounds 5a (N-(2-bromoethyl) derivative), 5b (N-(2-phenethyl) derivative), and the parent compound 3 showing activity comparable to the standard antibiotic Ciprofloxacin [1]. Similarly, Irshad et al. (2019) reported that parent sulfonamides 3a, 3b, 3c, and 3e, along with derivatives 6a, 6c, 7a, 7b, and 7c, exhibited proficient antimicrobial activities against a selected panel of bacterial and fungal species [2]. The phenethyl-substituted analog (5b), which shares the 2-phenylethyl tether feature with CAS 899747-65-0, was specifically highlighted for good antibacterial potency, providing a class-level inference that CAS 899747-65-0 may retain or exceed this activity due to the additional dimethylamino basic group enhancing bacterial membrane interaction [1].

Antibacterial Screening Gram-Positive Gram-Negative MIC

Lipoxygenase (LOX) Inhibitory Potential: Class-Wide Activity of 1,4-Benzodioxane-6-sulfonamides

The 1,4-benzodioxane-6-sulfonamide scaffold has consistently shown good inhibitory activity against lipoxygenase (LOX) enzyme across multiple independent studies. Irshad et al. (2019) reported that 'most of the compounds prepared exhibit a moderate activity against BChE and AChE but promisingly good activity against lipoxygenase' for the N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide series [1]. This pattern was corroborated by the same group's earlier work on ethylated sulfonamides, where 'the synthesized compounds were found to be good inhibitors of lipoxygenase but moderate inhibitors of AChE, BChE and α-glucosidase' [2]. In the 2017 study by Abbasi et al., compounds 5c (N-(3-phenylpropyl) derivative) and 5e (N-(4-chlorobenzyl) derivative) displayed 'decent inhibition against lipoxygenase enzyme relative to standard Baicalein' [3]. The consistent LOX inhibition across diverse N-substitution patterns strongly suggests that CAS 899747-65-0, bearing an additional basic amine that may enhance solubility and target engagement, is a high-probability LOX inhibitor candidate suitable for anti-inflammatory screening campaigns.

Lipoxygenase Inhibition Anti-inflammatory Enzyme Assay

Low Hemolytic Activity: Safety Profile Inferred from Class Data for 1,4-Benzodioxane-6-sulfonamides

Hemolytic activity screening is a standard preliminary safety assessment for antimicrobial candidates. Irshad et al. (2019) performed hemolytic activity assays on their series of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and reported that the compounds were evaluated 'to check their therapeutic utility' and demonstrated low hemolysis, consistent with a favorable therapeutic index [1]. Similarly, the pharmacological evaluation by the same group (2018) confirmed that hemolytic activities were assessed and the sulfonamide derivatives showed acceptable profiles [2]. While CAS 899747-65-0 itself has not been specifically tested for hemolysis, the consistent low hemolytic activity observed across multiple 1,4-benzodioxane-6-sulfonamide derivatives provides class-level confidence that this compound is unlikely to exhibit significant membrane-disrupting toxicity, in contrast to certain cationic antimicrobial peptides or amphiphilic small molecules that lyse erythrocytes at therapeutic concentrations.

Hemolytic Activity Cytotoxicity Therapeutic Window

Recommended Research and Industrial Application Scenarios for CAS 899747-65-0 Based on Comparative Evidence


Chiral Probe Development for Enantioselective Receptor/Target Engagement Studies

CAS 899747-65-0 is optimally suited for medicinal chemistry programs requiring a defined chiral sulfonamide scaffold. The single stereogenic center at the α-carbon of the N-(2-(dimethylamino)-2-phenylethyl) side chain enables enantiomeric resolution and separate biological evaluation of (R)- and (S)-enantiomers. This capability is absent in non-chiral comparators such as N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides (3a–3e series) [1]. Researchers investigating stereoselective enzyme inhibition, receptor binding, or chiral recognition phenomena should prioritize this compound over achiral analogs.

Antibacterial Hit Expansion Libraries Leveraging a Validated Pharmacophore with Enhanced Basicity

The 1,4-benzodioxane-6-sulfonamide core has demonstrated broad-spectrum antibacterial activity across multiple Gram-positive and Gram-negative strains, with phenethyl-substituted analogs (e.g., compound 5b) showing activity comparable to Ciprofloxacin [2]. CAS 899747-65-0 builds upon this validated scaffold by incorporating a basic dimethylamino group (pKa ~8.5–9.5), which is expected to enhance bacterial membrane interaction and intracellular accumulation at physiological pH. Procurement for antibacterial screening libraries is justified by the scaffold's proven efficacy and the potential for the basic amine to improve potency against resistant strains.

Lipoxygenase Inhibitor Screening for Anti-inflammatory Drug Discovery

The consistent lipoxygenase (LOX) inhibitory activity observed across multiple independent studies of 1,4-benzodioxane-6-sulfonamides [3][4] positions CAS 899747-65-0 as a high-priority candidate for anti-inflammatory screening. The compound combines the LOX-active benzodioxane-sulfonamide pharmacophore with a basic amine side chain that may improve aqueous solubility and enzyme active-site engagement compared to neutral N-aryl analogs. Its low predicted hemolytic activity, inferred from class-level safety data [1], further supports its selection for cell-based inflammation assays.

Physicochemical Probe for pH-Dependent Membrane Permeability Studies

The distinct ionization profile of CAS 899747-65-0 (predominantly protonated at pH 7.4 due to aliphatic tertiary amine pKa ~8.5–9.5) makes it a valuable tool compound for studying pH-dependent cellular uptake, lysosomal trapping, and ionizable drug design. Unlike the aromatic dimethylamino positional isomer CAS 953941-23-6 (pKa ~5–6, largely neutral at physiological pH), CAS 899747-65-0 provides a permanently charged cationic probe for investigating the role of ionization state in sulfonamide bioactivity and pharmacokinetics.

Quote Request

Request a Quote for N-[2-(dimethylamino)-2-phenylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.